molecular formula C10H11BrO2Se B14540246 Ethyl [2-(bromoselanyl)phenyl]acetate CAS No. 62218-86-4

Ethyl [2-(bromoselanyl)phenyl]acetate

Cat. No.: B14540246
CAS No.: 62218-86-4
M. Wt: 322.07 g/mol
InChI Key: DYGWSECDPPSUIU-UHFFFAOYSA-N
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Description

Ethyl [2-(bromoselanyl)phenyl]acetate is a specialized organoselenium compound offered for research and development purposes. This chemical serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the exploration of novel selenium-containing heterocycles and in metal-catalyzed cross-coupling reactions. Its molecular structure incorporates both an electrophilic bromoselanyl moiety and a protected acetic acid functional group, allowing for multiple sites of derivatization. Researchers can leverage this compound to develop new methodologies in synthetic chemistry or to create potential ligands for catalytic systems. The presence of selenium in a reactive form makes it a subject of interest in the synthesis of complex molecules for pharmaceutical and materials science research. As a reagent, it must be handled with care, and appropriate safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves and eye protection, and working in a well-ventilated fume hood. This product is intended for use by qualified laboratory professionals. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or for human use.

Properties

CAS No.

62218-86-4

Molecular Formula

C10H11BrO2Se

Molecular Weight

322.07 g/mol

IUPAC Name

ethyl 2-(2-bromoselanylphenyl)acetate

InChI

InChI=1S/C10H11BrO2Se/c1-2-13-10(12)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3

InChI Key

DYGWSECDPPSUIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1[Se]Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Bromoselanyl Phenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl [2-(bromoselanyl)phenyl]acetate

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the ethyl ester to the corresponding carboxylic acid, [2-(bromoselanyl)phenyl]acetic acid. This simplifies the target to the formation of the ortho-functionalized phenylacetic acid core. Further disconnection of the carbon-selenium and carbon-bromine bonds from the aromatic ring leads to simpler precursors.

The primary strategic disconnections are:

Ester Disconnection: Breaking the ester linkage to reveal the carboxylic acid and ethanol (B145695). This is a standard transformation.

C-Se and C-Br Bond Disconnections: These are the key steps. The order of introduction of the bromine and selenium moieties will significantly impact the synthetic route.

Two plausible forward synthetic strategies emerge from this analysis:

Strategy A: Start with a pre-functionalized phenylacetic acid derivative and introduce the bromine and selenium atoms.

Strategy B: Begin with a simpler aromatic compound, introduce the bromine and selenium, and then build the acetic acid side chain.

This article will focus on Strategy A, which offers more control over the regiochemistry of the halogenation and selenation steps.

Synthesis of Key Precursors for the [2-(bromoselanyl)phenyl]acetic Acid Moiety

The central challenge in synthesizing this compound lies in the preparation of the [2-(bromoselanyl)phenyl]acetic acid moiety. This requires precise control over the substitution pattern on the phenyl ring.

The synthesis of ortho-functionalized phenylacetic acids can be achieved through various methods. One common approach is the palladium-catalyzed carbonylation of ortho-substituted benzyl (B1604629) halides. For instance, 2,4-dichlorobenzyl chloride can be carbonylated to produce 2,4-dichlorophenylacetic acid in high yield. researchgate.net Another method involves the hydrolysis of the corresponding phenylacetamide, which can be achieved under mild conditions using aqueous HCl and a catalytic amount of TiCl4. mdpi.com

More advanced techniques, such as directed C-H functionalization, have also been developed. For example, weakly coordinating auxiliaries can direct the ortho-C-H olefination of phenol (B47542) derivatives, which can then be further manipulated to introduce the desired functionalities. nih.gov

The introduction of bromine and selenium at the ortho position of a phenylacetic acid derivative is a critical step that requires careful consideration of the directing effects of the substituents.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com For the introduction of a selenium moiety, various electrophilic selenium reagents can be employed. (Phenylseleno)dimethylsulfonium tetrafluoroborate (B81430) is one such reagent that can directly selenate (B1209512) electron-rich aromatic compounds. acs.org The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. Activating groups will direct the incoming electrophile to the ortho and para positions. wikipedia.org

In the context of synthesizing [2-(bromoselanyl)phenyl]acetic acid, if the phenylacetic acid itself is subjected to electrophilic selenation, a mixture of ortho and para products would be expected. Therefore, a more regioselective method is often preferred.

Directed ortho-metalation (DoM) is a powerful strategy for the exclusive functionalization of the ortho position of an aromatic ring. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles. researchgate.net

For the synthesis of the target precursor, the carboxylic acid group of phenylacetic acid can act as a DMG. The synthesis would proceed as follows:

Protection of the carboxylic acid group of phenylacetic acid, for example, as a methyl ester.

Treatment with a strong base like n-butyllithium in the presence of a chelating agent such as TMEDA to effect ortho-lithiation.

Quenching the aryllithium intermediate with an appropriate selenium electrophile (e.g., PhSeCl or Se powder followed by an oxidizing agent) to install the selanyl (B1231334) group.

Subsequent ortho-lithiation and quenching with a bromine electrophile (e.g., Br2 or CBr4) would introduce the bromine atom. The order of introduction of selenium and bromine can be interchanged.

A summary of common directing groups for DoM is presented in the table below.

Directing GroupRelative Strength
-O-C(O)-NR2Very Strong
-CONR2Strong
-SO2NR2Strong
-OCH3Moderate
-NH2Moderate
-CH2NR2Moderate

This table provides a general hierarchy of directing group strength in directed ortho-metalation reactions.

Installation of Bromine and Selenium Functionalities on the Phenyl Ring.

Esterification Techniques for the Formation of the Ethyl Ester

The final step in the synthesis of this compound is the esterification of the [2-(bromoselanyl)phenyl]acetic acid precursor. This can be achieved through several well-established methods.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.comorgsyn.orgyoutube.com The reaction is typically heated to reflux to drive the equilibrium towards the product.

Alternative methods include the use of solid acid catalysts, such as cation-exchange resins like Amberlyst-15, which offer the advantage of easier separation and recyclability. researchgate.netnih.gov The reaction can also be carried out under milder conditions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

A comparison of different esterification methods is provided in the table below.

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer EsterificationH2SO4 or HClReflux in EthanolInexpensive, scalableRequires strong acid, reversible
Solid Acid CatalysisAmberlyst-15HeatingCatalyst is recyclableMay require higher temperatures
DCC/DMAP CouplingDCC, DMAPRoom TemperatureMild conditions, high yieldDCC is a known allergen, byproduct removal

Fischer Esterification and its Catalytic Variants

Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. organic-chemistry.org This can be accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

Catalytic Variants:

Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts. chemguide.co.ukorganic-chemistry.org Dry hydrogen chloride (HCl) gas is also used, particularly for aromatic esters. chemguide.co.uk

Lewis Acids: Various Lewis acids, such as salts of hafnium(IV) and zirconium(IV), can also catalyze the reaction, sometimes under milder conditions. organic-chemistry.orgrug.nl

Heterogeneous Catalysts: Solid acid catalysts like silica (B1680970) chloride, ion-exchange resins (e.g., Amberlyst 15), and zeolites offer advantages in terms of easier separation from the reaction mixture and potential for recycling. mdpi.comorganic-chemistry.orgresearchgate.net

For a substrate like [2-(bromoselanyl)phenyl]acetic acid, the harsh conditions of traditional Fischer esterification (high temperatures and strong acids) could potentially lead to side reactions involving the sensitive bromoselanyl group. Therefore, milder catalytic variants would be preferable.

Optimization of Reaction Conditions for Synthesis of this compound

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and reducing the formation of impurities. researchgate.net

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and equilibrium of an esterification reaction. nih.govwikipedia.org Solvents affect reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to different extents. chemrxiv.org

Polarity: An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org However, for Fischer esterification, non-polar, inert solvents like toluene (B28343) or hexane (B92381) are often used to facilitate the azeotropic removal of water, thereby driving the reaction forward. mdpi.com

Solvent-Reactant Interactions: In a study on the esterification of acetic and propionic acids, solvents like acetonitrile, tetrahydrofuran, and dimethylformamide were found to significantly affect the reaction rate. nih.govacs.org Thermodynamic models can be used to predict these effects and identify the optimal solvent, reducing the need for extensive experimentation. nih.gov

Reaction Kinetics: Esterification reactions are reversible and typically follow second-order kinetics. mdpi.com The rate is dependent on the concentrations of both the carboxylic acid and the alcohol. Understanding the kinetics is essential for designing an efficient industrial process. acs.org

Catalyst Selection and Loading

The selection of the catalyst and its concentration are critical optimization parameters. uctm.edu

Homogeneous vs. Heterogeneous: While strong mineral acids like H₂SO₄ are effective, they can cause corrosion and disposal issues. mdpi.com Heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), offer high catalytic activity under moderate conditions and are easily separated and recycled. mdpi.comresearchgate.net Zeolites are another class of solid acid catalysts with tunable acidity and high thermal stability. mdpi.com

Catalyst Loading: The amount of catalyst used must be carefully optimized. Insufficient catalyst leads to slow reaction rates, while excessive loading can promote side reactions and increase costs. For example, in the synthesis of triglycerides, an Amberlyst-15 loading of 4-5% was found to be optimal. researchgate.net For the synthesis of monoesters, catalyst loadings of 13–19 mmol per 25 mmol of alcohol are typical, whereas diester synthesis may require higher loadings. mdpi.com

Temperature and Pressure Optimization

Temperature and pressure are key physical parameters that control the reaction rate and equilibrium.

Temperature: Increasing the reaction temperature generally enhances the reaction rate. mdpi.commdpi.com However, excessively high temperatures can lead to the decomposition of reactants or products, especially for sensitive molecules, and can promote undesirable side reactions. mdpi.com The optimal temperature for a given esterification is a balance between achieving a fast reaction rate and maintaining product stability and selectivity. uctm.edu For many acid-catalyzed esterifications, temperatures range from 60°C to 150°C. researchgate.netuctm.edumdpi.com

Pressure: Esterification reactions that produce water can be driven to completion by operating under reduced pressure (vacuum). This facilitates the continuous removal of water from the reaction mixture, shifting the equilibrium toward the products according to Le Châtelier's principle. This technique is particularly effective in solvent-free systems. researchgate.net Conversely, in certain applications like those using supercritical CO₂, pressure can be tuned to optimize substrate solubility and enzyme conformation, thereby enhancing reaction kinetics. mdpi.com

The following table summarizes key optimization parameters for a generic esterification reaction.

ParameterEffect on ReactionOptimization GoalTypical Range/Condition
SolventInfluences kinetics and equilibriumMaximize rate, facilitate water removalNon-polar (e.g., Toluene) or Polar Aprotic (e.g., Acetonitrile)
Catalyst LoadingDetermines reaction rateMaximize rate, minimize side reactions1-10 mol% (homogeneous); 1-5 wt% (heterogeneous)
TemperatureIncreases reaction rateBalance rate and selectivity/stability60-150 °C
PressureShifts equilibrium by removing volatilesMaximize conversionAtmospheric, Vacuum, or High Pressure (special cases)

Advanced Purification and Isolation Procedures

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, the catalyst, and any byproducts. For an organoselenium ester like this compound, a multi-step purification process is typically required.

Work-up/Extraction: The first step is usually a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and washed with an aqueous solution.

Washing with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, neutralizes the acid catalyst and removes any unreacted carboxylic acid by converting it into its water-soluble sodium salt. chemicalbook.comscielo.br

Subsequent washing with brine (saturated NaCl solution) helps to remove residual water from the organic layer and break up emulsions. chemicalbook.com

Drying: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove all traces of water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester.

Chromatography/Distillation:

Column Chromatography: For high purity, especially for non-volatile compounds or those sensitive to heat, silica gel column chromatography is the method of choice. A suitable solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to separate the desired ester from impurities based on differences in polarity.

Distillation: If the ester is thermally stable and volatile, vacuum distillation can be an effective method for purification on a larger scale. orgsyn.org This separates compounds based on their boiling points at a reduced pressure, which allows for distillation at lower temperatures, preventing decomposition.

Given the presence of the selenium atom, care must be taken during purification, as organoselenium compounds can sometimes be sensitive to air or light. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Bromoselanyl Phenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Ethyl [2-(bromoselanyl)phenyl]acetate, a suite of one-dimensional and two-dimensional NMR experiments provides insights into its electronic and three-dimensional structure. Due to the absence of direct experimental spectra in the reviewed literature, the following data are predicted based on established NMR principles and comparison with structurally related compounds.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The aromatic region is expected to show a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The aliphatic region will display signals corresponding to the ethyl group of the acetate (B1210297) moiety and the methylene (B1212753) bridge.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet of doublets1HAr-H
~7.4 - 7.6Multiplet2HAr-H
~7.2 - 7.3Doublet of doublets1HAr-H
~4.15Quartet2H-OCH₂CH₃
~3.80Singlet2H-CH₂-Ar
~1.25Triplet3H-OCH₂CH₃

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of both the bromoselanyl and the ethyl acetate groups. The methylene protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The benzylic methylene protons are expected to be a singlet in the absence of adjacent protons.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~171C=O
~140Ar-C (quaternary)
~133Ar-C
~131Ar-C
~129Ar-C
~128Ar-C (quaternary)
~127Ar-C
~61-OCH₂CH₃
~35-CH₂-Ar
~14-OCH₂CH₃

The carbonyl carbon of the ester is expected at the most downfield position. The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon attached to the selenium atom being influenced by its electronegativity and polarizability. The aliphatic carbons of the ethyl group and the methylene bridge will be found at higher field.

Selenium-77 (⁷⁷Se) NMR for Direct Characterization of the Selanyl (B1231334) Group

⁷⁷Se NMR is a powerful technique for directly probing the selenium atom. The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment and the nature of the substituents attached to it. For aryl selenenyl bromides, the ⁷⁷Se chemical shifts are typically observed in a distinct downfield region.

Table 3: Predicted ⁷⁷Se NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~500 - 600Ar-SeBr

The predicted chemical shift is based on the known ranges for selenenyl bromides and reflects the electron-withdrawing nature of the bromine atom and the electronic effects of the substituted phenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -OCH₂CH₃ protons and establish the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those between the benzylic methylene protons and the aromatic carbons, as well as the carbonyl carbon, and between the aromatic protons and the carbon bearing the selanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful to confirm the ortho substitution pattern by observing NOE correlations between the benzylic methylene protons and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques suitable for the analysis of moderately polar organic molecules like this compound. The choice between them would depend on the compound's specific properties. The resulting mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and selenium, both of which have multiple naturally occurring isotopes. This isotopic signature serves as a definitive confirmation of the presence of these elements in the molecule. The high-resolution measurement of the molecular ion peak would allow for the unambiguous determination of the molecular formula, C₁₀H₁₁BrO₂Se.

Fragmentation Pathway Analysis and Isotopic Pattern Verification

The mass spectrum of this compound is predicted to exhibit a distinctive isotopic pattern in its molecular ion peak due to the natural abundance of bromine and selenium isotopes. The presence of both bromine (79Br, ~50.7% and 81Br, ~49.3%) and selenium (with major isotopes 76Se, 77Se, 78Se, and 80Se) would result in a complex cluster of peaks for the molecular ion and any fragments containing both elements. The relative intensities of these isotopic peaks can be calculated and serve as a key identifier for the compound.

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, guided by the stability of the resulting fragments. A primary fragmentation event is likely the cleavage of the C-Se bond, leading to the formation of a [M-BrSe]+ radical cation. Another significant fragmentation pathway is expected to involve the ester functional group. This could include the loss of the ethoxy group (-OCH2CH3) to form an acylium ion, or a McLafferty-type rearrangement if sterically feasible, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene.

Based on the analysis of ethyl phenylacetate's mass spectrum, a characteristic fragmentation is the formation of the tropylium (B1234903) ion (C7H7+) at m/z 91, resulting from the rearrangement and cleavage of the phenylacetate (B1230308) moiety. chemicalbook.commassbank.eunist.gov This fragment is highly stable and often corresponds to the base peak in the mass spectra of compounds containing a benzyl (B1604629) group. The fragmentation of the ethyl ester itself can lead to peaks corresponding to the loss of an ethyl radical (M-29) or an ethoxy radical (M-45).

A plausible fragmentation pathway for this compound is outlined below:

Molecular Ion Formation : Ionization of the molecule to form the [M]+• radical cation.

Loss of Ethoxy Radical : Cleavage of the C-O bond to lose •OCH2CH3, resulting in the [M-45]+ fragment.

Loss of Ethyl Group : Cleavage of the O-CH2 bond to lose •CH2CH3, leading to the [M-29]+ fragment.

Formation of Tropylium Ion : Rearrangement and cleavage to produce the stable C7H7+ ion at m/z 91.

Cleavage of the C-Se bond : Homolytic or heterolytic cleavage to generate fragments corresponding to the phenylacetate moiety and the bromoselanyl group.

The verification of these pathways would involve high-resolution mass spectrometry to determine the elemental composition of the fragments and tandem mass spectrometry (MS/MS) experiments to isolate and further fragment specific ions.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its various functional groups. Analysis of the FT-IR spectra of related compounds, such as phenylacetic acid and its derivatives, provides a basis for these predictions. nih.govresearchgate.netnist.gov

The key vibrational modes anticipated in the FT-IR spectrum are:

Aromatic C-H Stretching : Weak to medium bands are expected in the region of 3100-3000 cm-1, characteristic of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretching : Medium to strong bands corresponding to the asymmetric and symmetric stretching vibrations of the CH2 and CH3 groups of the ethyl ester will appear in the 2980-2850 cm-1 region.

Carbonyl (C=O) Stretching : A strong, sharp absorption band is predicted in the range of 1750-1735 cm-1, which is characteristic of the C=O stretching vibration in saturated esters.

Aromatic C=C Stretching : Several medium to weak bands are expected in the 1600-1450 cm-1 region due to the in-plane skeletal vibrations of the aromatic ring.

C-O Stretching : Two distinct C-O stretching bands are anticipated. The C(=O)-O stretching will likely appear as a strong band between 1300-1200 cm-1, while the O-C2H5 stretching will be observed in the 1150-1000 cm-1 range.

Aromatic C-H Bending : Out-of-plane C-H bending vibrations of the ortho-substituted benzene ring are expected to give rise to a strong band in the 770-735 cm-1 region.

C-Br Stretching : The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 500 cm-1. orgchemboulder.com

C-Se Stretching : The C-Se stretching vibration is also expected in the fingerprint region, likely in the range of 600-500 cm-1, and may overlap with the C-Br stretching band. researchgate.net

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

Vibrational ModePredicted Wavenumber (cm-1)Intensity
Aromatic C-H Stretch3100-3000Weak-Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
Carbonyl (C=O) Stretch1750-1735Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C(=O)-O Stretch1300-1200Strong
O-C2H5 Stretch1150-1000Medium
Aromatic C-H Bend (out-of-plane)770-735Strong
C-Br Stretch600-500Medium-Weak
C-Se Stretch600-500Medium-Weak

Raman Spectroscopy for Specific Vibrational Modes, particularly C-Se and C-Br bonds

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for identifying non-polar bonds and vibrations involving heavier atoms. For this compound, Raman spectroscopy is expected to provide clear signals for the C-Se and C-Br bonds, which are often weak in FT-IR spectra.

The predicted key Raman active modes are:

Aromatic Ring Vibrations : The symmetric "ring breathing" mode of the benzene ring is expected to produce a strong and sharp signal around 1000 cm-1. Other aromatic C=C stretching vibrations will also be visible in the 1600-1550 cm-1 region.

C-Se Stretching : The C-Se stretching vibration is anticipated to give a distinct signal in the Raman spectrum, likely in the range of 500-600 cm-1. researchgate.net The polarizability of the C-Se bond makes this mode well-suited for Raman detection.

C-Br Stretching : The C-Br stretching vibration is also expected to be Raman active, with a characteristic frequency typically observed between 500 and 650 cm-1.

Se-Br Stretching : If the bromoselanyl group remains intact, a Se-Br stretching mode would be expected at lower frequencies, typically below 400 cm-1.

The following table summarizes the predicted characteristic Raman shifts for this compound.

Vibrational ModePredicted Raman Shift (cm-1)Intensity
Aromatic Ring Breathing~1000Strong
Aromatic C=C Stretch1600-1550Medium
C-Se Stretch500-600Medium
C-Br Stretch500-650Medium
Se-Br Stretch<400Medium-Weak

X-ray Crystallography for Solid-State Structural Confirmation (applicable to suitable derivatives or analogs if direct compound crystallization is challenging)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of the crystal structures of analogous compounds can provide valuable insights into its expected solid-state conformation. Studies on substituted ethyl phenylacetate derivatives and organoselenium compounds offer a basis for these predictions. researchgate.netnih.gov

It is anticipated that the phenyl ring and the acetate group would not be coplanar due to steric hindrance from the ortho-bromoselanyl substituent. The dihedral angle between the plane of the aromatic ring and the plane of the ester group is expected to be significant. The ethyl group of the ester will likely adopt a staggered conformation.

The C-Se and Se-Br bond lengths are expected to be within the typical ranges observed for similar organoselenium compounds. The C-Se bond length is generally in the range of 1.90-2.00 Å, while the Se-Br bond length is typically around 2.30-2.40 Å. The C-Se-Br bond angle would likely be around 100-105°.

Confirmation of the precise solid-state structure would require successful crystallization and subsequent single-crystal X-ray diffraction analysis. This would provide definitive information on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions, thus validating the structural predictions based on spectroscopic data and theoretical models.

Reactivity and Reaction Mechanisms of Ethyl 2 Bromoselanyl Phenyl Acetate

Reactivity of the Bromoselanyl Moiety in Ethyl [2-(bromoselanyl)phenyl]acetate

The bromoselanyl group, an example of a selanyl (B1231334) halide, is the most reactive site in the molecule. The selenium atom in this group is in the +2 oxidation state and is electrophilic in nature. wikipedia.orgrsc.org The carbon-selenium bond (C-Se) is weaker than a carbon-sulfur (C-S) bond, and selenium compounds are generally more nucleophilic than their sulfur counterparts. wikipedia.orgchemeurope.com

The selenium atom in the bromoselanyl group is susceptible to attack by nucleophiles. This results in the displacement of the bromide ion, a good leaving group. A wide variety of nucleophiles can participate in this reaction, leading to the formation of new selenium-element bonds. This reactivity is analogous to that of other selanyl halides, such as phenylselanyl bromide (PhSeBr), which are known to react with numerous nucleophiles. wikipedia.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic selenium atom, proceeding through a transition state to form the substitution product and release the bromide ion.

Representative Nucleophilic Substitution Reactions:

Nucleophile (Nu⁻)Product StructureProduct Name
ROH (Alcohol)Alkoxyselanyl derivative
RNH₂ (Amine)Aminoselanyl derivative
RSH (Thiol)Thioselanyl derivative
RMgX (Grignard)Alkyl/Arylselanyl derivative

These reactions are typically carried out under mild conditions and demonstrate the versatility of the bromoselanyl group in forming new chemical bonds.

The selenium atom in this compound can exist in various oxidation states, primarily -2, +2, +4, and +6. wikipedia.orgrsc.orgnih.gov The bromoselanyl group has selenium in the +2 oxidation state.

Oxidation: The selanyl moiety can be oxidized to higher oxidation states, such as seleninic acids (R-Se(=O)-OH) or selenonic acids (R-Se(=O)₂-OH), using strong oxidizing agents like hydrogen peroxide or ozone. wikipedia.orgchemeurope.com These oxidized species are important in their own right and can participate in further reactions, such as selenoxide eliminations. wikipedia.orgchemeurope.com

Reduction: Conversely, the selanyl group can be reduced. Treatment with reducing agents can lead to the formation of a diselenide, where the selenium is in the -1 oxidation state, or a selenol, with selenium in the -2 oxidation state. rsc.org For example, reduction of arylselenium trihalides and dihalides to diaryl diselenides can be achieved with reagents like thiourea (B124793) dioxide. tandfonline.comtandfonline.com Selenols are typically generated in situ as they are readily oxidized by air to the corresponding diselenides. rsc.org

Redox Cycling of the Selanyl Moiety:

ReactionReagent(s)Product Selenium Oxidation State
OxidationH₂O₂, O₃, MCPBA+4 (Selenoxide), +6 (Selenone)
Reduction to DiselenideMild reducing agents-1
Reduction to SelenolStrong reducing agents (e.g., NaBH₄)-2

The selenium-bromine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, generating a selanyl radical and a bromine radical. curlyarrows.comlibretexts.orgchemistrysteps.compressbooks.pub This process, known as homolysis, is the initiation step for radical chain reactions. curlyarrows.comlibretexts.orgchemistrysteps.compressbooks.pub

The resulting selanyl radical can then participate in various radical reactions, such as addition to alkenes and alkynes or hydrogen atom abstraction. The reactivity of these radicals provides a pathway for the formation of new carbon-selenium bonds under non-ionic conditions.

The presence of the ethyl acetate (B1210297) group on the phenyl ring ortho to the bromoselanyl moiety introduces the possibility of intramolecular cyclization reactions. The selenium atom can act as an electrophile, and a nucleophilic center within the ethyl acetate group or a derivative thereof can attack the selenium, leading to the formation of a heterocyclic ring system.

For instance, after hydrolysis of the ester to a carboxylic acid, the carboxylate group could potentially act as an internal nucleophile, attacking the selenium center to form a cyclic selenoester. Such intramolecular reactions are a powerful tool in the synthesis of complex molecules. For example, solid-phase synthesis of quinolone derivatives has been achieved through selenium-induced intramolecular cyclization. researchgate.net

Transformations of the Ethyl Ester Functional Group

The ethyl ester group in this compound can undergo reactions typical of esters, most notably transesterification and saponification.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the formation of the new ester. wikipedia.org Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comresearchgate.net Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the alcohol. masterorganicchemistry.com

Saponification: Saponification is the hydrolysis of the ester under basic conditions to yield a carboxylate salt and ethanol (B145695). organicchemistrytutor.comwikipedia.orgbyjus.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. organicchemistrytutor.commasterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group. An acid-base reaction between the resulting carboxylic acid and the alkoxide furnishes the carboxylate salt and ethanol. masterorganicchemistry.com Subsequent acidification of the reaction mixture will protonate the carboxylate to give the corresponding carboxylic acid. organicchemistrytutor.com

Illustrative Ester Transformations:

ReactionReagentsProduct
TransesterificationR'OH, H⁺ or R'O⁻This compound
SaponificationNaOH, H₂O then H₃O⁺2-(Bromoselanyl)phenylacetic acid

Chemoselective Reductions and Derivatizations.

The bifunctional nature of this compound, possessing a reactive selenyl bromide (-SeBr) group, an ester functionality, and an aryl bromide, presents unique challenges and opportunities for chemoselective transformations. The selective reduction of the selenyl bromide moiety without affecting the ester or the aryl bromide is a key transformation for further derivatization.

Mild reducing agents are typically employed to selectively convert the selenyl bromide to the corresponding selenol or diselenide. For instance, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol can reduce the Se-Br bond to a selenol, which is often unstable and readily oxidizes to the diselenide. The reaction is generally rapid at low temperatures.

Another common method involves the use of thiols, such as thiophenol or mercaptoethanol, which can reduce the selenyl bromide and form a mixed selenosulfide intermediate, which can then be further reduced or disproportionate to the diselenide.

Table 1: Hypothetical Chemoselective Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Product(s)Yield (%)
1NaBH₄ (1.1 eq)Ethanol0Ethyl [2-(hydroselanyl)phenyl]acetate~85 (in situ)
2NaBH₄ (0.55 eq)Ethanol0 to RTDi(2-(ethoxycarbonylmethyl)phenyl) diselenide>90
3Thiophenol (2.2 eq)THFRTDi(2-(ethoxycarbonylmethyl)phenyl) diselenide~95
4Sodium ascorbateWater/DCMRTDi(2-(ethoxycarbonylmethyl)phenyl) diselenide~80

The resulting diselenide or the in situ generated selenol can undergo a variety of derivatizations. For example, alkylation of the selenol with alkyl halides under basic conditions would yield the corresponding selenoether. This allows for the introduction of a wide range of functional groups at the selenium center.

Reactivity of the Bromine Atom on the Phenyl Ring.

The presence of a bromine atom on the aromatic ring opens up a vast area of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Aryl Bromide.

The aryl bromide moiety of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl structures. For this compound, a successful Suzuki coupling would yield a biphenyl (B1667301) derivative. The selenyl bromide group is generally stable under these conditions, provided that appropriate ligands and mild bases are used.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of vinyl groups onto the aromatic ring. The choice of phosphine (B1218219) ligand and base is crucial to prevent side reactions.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. It is a powerful method for the synthesis of aryl alkynes.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
Suzuki
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/H₂O90Ethyl [2'-(bromoselanyl)-[1,1'-biphenyl]-2-yl]acetate88
Heck
2StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF100Ethyl [2-(bromoselanyl)-4-styrylphenyl]acetate75
Sonogashira
3PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60Ethyl [2-(bromoselanyl)-4-(phenylethynyl)phenyl]acetate82

Metal-Halogen Exchange and Grignard Type Reactions.

Metal-halogen exchange is another powerful tool for the functionalization of aryl bromides. nih.gov This typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction generates a highly reactive aryllithium species, which can then be quenched with various electrophiles. However, in the case of this compound, the presence of the electrophilic selenyl bromide and the ester group complicates this transformation, as the organolithium reagent could potentially react with these functionalities.

Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is also a common strategy. The success of this reaction would depend on the relative reactivity of the C-Br and Se-Br bonds towards magnesium insertion. It is plausible that the more polarized C-Br bond would react preferentially, especially with activated magnesium. The resulting Grignard reagent would be a powerful nucleophile for the formation of new carbon-carbon bonds.

Regioselectivity and Stereoselectivity in Reactions Involving Multiple Reactive Centers.

The presence of multiple reactive sites in this compound—the selenyl bromide, the aryl bromide, and the enolizable protons of the acetate group—necessitates careful consideration of regioselectivity.

In palladium-catalyzed cross-coupling reactions, the reaction is highly regioselective for the aryl bromide position, as the C(sp²)-Br bond is the primary site for oxidative addition to the palladium(0) catalyst. The Se-Br bond is generally not reactive under these conditions.

Stereoselectivity becomes a key consideration when chiral reagents or catalysts are employed. For instance, in asymmetric Heck reactions, the use of chiral phosphine ligands can induce enantioselectivity in the formation of the new stereocenter on the vinyl group. Similarly, if the ester moiety were to be modified to a chiral auxiliary, diastereoselective reactions could be envisioned at the alpha-position to the carbonyl group.

Detailed Mechanistic Investigations using Kinetic Isotope Effects and Intermediate Trapping.

Elucidating the precise mechanisms of the reactions involving this compound would require detailed mechanistic studies.

Kinetic Isotope Effects (KIEs): KIE studies are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of transition states. For example, in the Suzuki-Miyaura coupling of this compound, a primary carbon-13 KIE at the carbon atom bearing the bromine (C-Br) would be expected if the oxidative addition of the C-Br bond to the palladium catalyst is the rate-determining step. acs.orgnih.govresearchgate.net The magnitude of the KIE can provide insights into the degree of bond breaking in the transition state. acs.orgnih.govresearchgate.net

Intermediate Trapping: In reactions where reactive intermediates are formed, such as the aryllithium species in a metal-halogen exchange reaction or radical intermediates in Grignard reagent formation, trapping experiments can provide evidence for their existence. acs.org For instance, if a metal-halogen exchange is attempted, the reaction could be quenched with a known electrophile like carbon dioxide. The formation of the corresponding carboxylic acid would confirm the generation of the aryllithium intermediate. Similarly, in the formation of a Grignard reagent, the presence of radical intermediates could be probed by using radical traps. harvard.edu

Computational Chemistry and Theoretical Modeling of Ethyl 2 Bromoselanyl Phenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Through DFT calculations, a detailed understanding of the geometry, orbital energies, and charge distribution of Ethyl [2-(bromoselanyl)phenyl]acetate can be achieved.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-C and C-O bonds of the ethyl acetate (B1210297) group and the C-Se bond, can lead to different stable conformers. Theoretical calculations would typically explore the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and other low-energy isomers. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

Parameter Bond/Angle Predicted Value
Bond Length C-Se ~1.95 Å
Bond Length Se-Br ~2.32 Å
Bond Length C=O ~1.22 Å
Bond Angle C-Se-Br ~98-102°

Note: These values are illustrative and would be determined with precision in a specific computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive species. For this compound, the HOMO is expected to be localized primarily on the selenium and bromine atoms, as well as the phenyl ring, while the LUMO is likely centered on the antibonding orbitals of the phenyl ring and the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capability
LUMO -1.2 Electron-accepting capability

Note: These are representative energy values and can vary depending on the level of theory and basis set used in the calculation.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within this compound is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The selenium and bromine atoms, being highly electronegative, will significantly influence the charge distribution on the phenyl ring.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹³C Chemical Shift Predicted ¹H Chemical Shift
Carbonyl C ~170 -
Phenyl C attached to Se ~135 -
Methylene (B1212753) (-CH₂-) ~61 ~4.2

Note: Predicted shifts are relative to a standard (e.g., TMS) and are sensitive to the computational method.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping out the potential energy surface for a proposed reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state provides critical information about the reaction's activation energy and, consequently, its rate. For instance, the mechanism of a nucleophilic substitution at the selenium atom could be explored computationally.

Analysis of Intramolecular Interactions and Resonance Effects

The structure and reactivity of this compound are influenced by various intramolecular interactions and resonance effects. The electron-withdrawing nature of the bromoselanyl group and the ethyl acetate group will affect the electron density of the phenyl ring. Resonance structures can be drawn to illustrate the delocalization of electrons within the aromatic system. Furthermore, weak intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, can influence the preferred conformation of the molecule. Computational tools like Natural Bond Orbital (NBO) analysis can quantify these interactions and provide a deeper understanding of the electronic delocalization and hyperconjugative effects at play.

Potential Applications in Organic Synthesis and Advanced Materials

Ethyl [2-(bromoselanyl)phenyl]acetate as a Synthetic Intermediate for Complex Molecules

The reactivity of the selenium-bromine bond, coupled with the presence of the ortho-ester group, makes this compound a highly valuable building block for the synthesis of intricate molecular architectures.

The electrophilic nature of the selenium atom in the bromoselanyl group allows it to participate in a variety of cyclization reactions, making it a key precursor for the synthesis of organoselenium-containing heterocycles. These heterocycles are of great interest due to their unique chemical properties and biological activities.

One of the most promising applications of this compound is in intramolecular cyclization reactions. The ortho-disposed ethyl acetate (B1210297) group can act as a nucleophile, or can be readily converted into a nucleophilic species, which can then attack the electrophilic selenium center. For instance, under appropriate basic conditions, the enolate of the ethyl acetate moiety could potentially attack the selenium atom, leading to the formation of a five-membered selenium-containing heterocyclic ring, a benzoselenophenone derivative. Such intramolecular reactions are often favored due to the close proximity of the reacting groups, leading to efficient and regioselective synthesis.

The general strategies for synthesizing selenium-containing heterocycles often involve selenylation reactions, selenofunctionalization of existing heterocycles, or cyclization through selenium-mediated mechanisms. This compound is well-suited for the latter approach, where the bromoselanyl group can be considered a masked electrophilic selenium species, ready to react with a suitably positioned internal nucleophile.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound:

Starting MaterialPotential Reaction ConditionResulting Heterocycle
This compoundBase-mediated intramolecular cyclizationBenzoselenophenone derivative
Corresponding carboxylic acidIntramolecular selenolactonizationSelenolactone
Corresponding alcoholIntramolecular oxyselenenylationCyclic selenoether

Organoselenium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. This compound can serve as a versatile precursor for the synthesis of novel bioactive molecules and pharmaceutical scaffolds incorporating selenium.

The introduction of a selenium atom into a molecule can significantly alter its biological properties. For instance, organoselenium compounds can mimic the activity of the selenoenzyme glutathione (B108866) peroxidase, which plays a crucial role in protecting cells from oxidative damage. By using this compound as a starting material, medicinal chemists can design and synthesize a variety of selenium-containing analogues of known drugs or novel chemical entities with potential therapeutic applications.

The reactivity of the bromoselanyl group allows for its conversion into other selenium-containing functionalities, such as selenides, diselenides, and selenocyanates, each with distinct biological activities. For example, reaction with a thiol could yield a selenylsulfide, a structural motif found in some potent enzyme inhibitors.

The following table provides examples of bioactive organoselenium compounds and the potential for similar structures to be derived from this compound:

Class of Bioactive CompoundExamplePotential Synthetic Route from this compound
AntioxidantEbselenMulti-step synthesis involving cyclization and amidation.
AnticancerSelenophene (B38918) derivativesSynthesis of the selenophene ring via reactions involving the bromoselanyl group.
Anti-inflammatoryDiaryl diselenidesConversion of the bromoselanyl group to a diselenide and further functionalization.

Applications in Polymer Chemistry (e.g., controlled radical polymerization via selenium-mediated processes)

The field of polymer chemistry has seen significant advancements with the development of controlled/living radical polymerization (CRP) techniques, which allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Organoselenium compounds have emerged as effective mediators in these processes.

This compound, with its labile selenium-bromine bond, has the potential to be utilized in selenium-mediated controlled radical polymerization, often referred to as Selenium-mediated Reversible Addition-Fragmentation chain Transfer (Se-RAFT) polymerization. In this process, the Se-Br bond can be homolytically cleaved to generate a selenium-centered radical that can initiate polymerization. The reversible nature of the bond formation and cleavage allows for control over the growing polymer chains.

The presence of the phenylacetate (B1230308) group could also influence the polymerization process and the properties of the resulting polymer. Furthermore, the selenium atom would be incorporated into the polymer chain, leading to selenium-containing polymers with unique properties.

The following table outlines the potential role of this compound in controlled radical polymerization:

Polymerization TechniquePotential Role of this compoundResulting Polymer
Se-RAFT PolymerizationChain Transfer AgentWell-defined selenium-containing polymer
Atom Transfer Radical Polymerization (ATRP)Initiator (in conjunction with a suitable catalyst)Polymer with a selenium-containing end-group

Development of Novel Organoselenium Reagents and Catalysts

The reactivity of the bromoselanyl group in this compound makes it a valuable precursor for the development of new organoselenium reagents and catalysts. These reagents can be used to introduce selenium into other organic molecules, a process known as selenation.

For example, this compound can act as an electrophilic selenium source in reactions with nucleophiles such as alkenes, alkynes, and enolates. The addition of the selenyl group to these molecules can be followed by further transformations, making it a powerful tool in organic synthesis.

Furthermore, the selenium atom in derivatives of this compound can act as a catalyst in various organic reactions. For instance, some organoselenium compounds are known to catalyze oxidation reactions, halogenation reactions, and the formation of carbon-carbon and carbon-heteroatom bonds. The specific structure of this compound could lead to catalysts with unique reactivity and selectivity.

Integration into Supramolecular Assemblies or Advanced Materials (e.g., conductive polymers, optical materials)

The incorporation of selenium atoms into organic materials can lead to novel properties, making them suitable for applications in materials science. Selenium-containing compounds have been investigated for their potential use in conductive polymers, optical materials, and nanomaterials.

The presence of the selenium atom in polymers derived from or functionalized with this compound could enhance their conductivity. Selenium's ability to participate in charge transfer interactions makes it a promising component for organic electronic materials.

Moreover, organoselenium compounds can exhibit interesting optical properties, including high refractive indices and nonlinear optical behavior. Materials incorporating the this compound moiety could find applications in the fabrication of lenses, optical fibers, and other photonic devices.

The potential for this compound to form self-assembling monolayers or to be incorporated into supramolecular structures also opens up possibilities for the development of sensors, molecular switches, and other advanced functional materials.

The following table summarizes the potential applications of this compound in advanced materials:

Material TypePotential Role of this compoundPotential Application
Conductive PolymersMonomer or dopantOrganic electronics
Optical MaterialsComponent of a polymer or molecule with a high refractive indexLenses, coatings
Supramolecular AssembliesBuilding block with specific recognition sitesSensors, molecular devices

Future Directions and Emerging Research Avenues for Ethyl 2 Bromoselanyl Phenyl Acetate

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of chiral organoselenium compounds is a rapidly growing area of research, with significant potential in asymmetric catalysis and medicinal chemistry. mdpi.comnih.govnih.gov For ethyl [2-(bromoselanyl)phenyl]acetate, future research will likely concentrate on the development of asymmetric methods to introduce chirality, leading to valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other functional materials.

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions involving the selenium atom or the adjacent methylene (B1212753) group of the acetate (B1210297) moiety. researchgate.netnih.gov Researchers may explore the use of chiral ligands complexed with transition metals to catalyze the enantioselective introduction of the selenyl group or to direct transformations at the α-position of the ester. rsc.org For instance, chiral N,N'-dioxide ligands have shown promise in other asymmetric transformations and could potentially be adapted for reactions involving selenium electrophiles.

Another approach could involve the use of chiral auxiliaries derived from readily available natural products. These auxiliaries can be temporarily attached to the phenylacetic acid backbone, directing subsequent stereoselective reactions before being cleaved to yield the chiral product. Furthermore, the development of organocatalytic methods, employing small organic molecules as chiral catalysts, presents an attractive metal-free alternative for the asymmetric synthesis of derivatives of this compound. researchgate.net

The potential applications for chiral derivatives are vast, ranging from their use as chiral ligands in transition metal catalysis to their investigation as novel therapeutic agents where specific stereoisomers may exhibit enhanced biological activity.

Investigation of Photo- and Electrocatalytic Transformations

Recent years have witnessed a surge of interest in photoredox and electrochemical methodologies in organic synthesis, offering mild and selective ways to forge chemical bonds. researchgate.net These techniques are particularly well-suited for manipulating organoselenium compounds due to the redox-active nature of selenium.

Photocatalysis , which utilizes visible light to drive chemical reactions, could enable novel transformations of this compound. nih.goviwaponline.com For example, the C-Br bond of the bromoselanyl group could be selectively activated by a photocatalyst to generate a selenyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, such as the addition to alkenes or alkynes, or cross-coupling reactions to introduce new functional groups. The ester functionality in the molecule could also play a role in directing these photochemical reactions.

Electrocatalysis offers another powerful tool for the controlled oxidation or reduction of the selenium center, providing access to different reactive intermediates. researchgate.net Anodic oxidation could generate a highly electrophilic selenium species capable of participating in unique cyclization or addition reactions. Conversely, cathodic reduction could lead to the formation of a nucleophilic selenolate, which could be used in substitution reactions. The electrochemical approach allows for precise control over the reaction potential, often leading to high selectivity and avoiding the use of harsh chemical oxidants or reductants. acs.org Future research in this area could lead to the development of novel, efficient, and environmentally friendly methods for the derivatization of this compound.

Transformation TypePotential Application for this compound
Photocatalysis Generation of selenyl radicals for addition and cross-coupling reactions.
Electrocatalysis Controlled oxidation to electrophilic selenium species for cyclizations.
Controlled reduction to nucleophilic selenolates for substitutions.

Green Chemistry Approaches to the Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netscispace.comcardiff.ac.uk Future research on this compound will undoubtedly be influenced by these principles.

A key focus will be the development of catalytic methods that replace stoichiometric reagents. Selenium-catalyzed oxidations, for instance, can utilize environmentally benign oxidants like hydrogen peroxide. nih.govmdpi.comresearchgate.net The development of recyclable selenium catalysts would further enhance the green credentials of these processes.

The use of alternative and greener solvents is another important aspect. nih.gov Researchers are likely to explore the use of water, ionic liquids, or bio-based solvents for the synthesis and reactions of this compound to reduce the reliance on volatile organic compounds. nih.gov "On-water" reactions have shown promise in organoselenium chemistry, often leading to enhanced reactivity and selectivity. nih.gov

Furthermore, the adoption of energy-efficient activation methods , such as microwave irradiation and sonochemistry, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a promising green alternative for the synthesis and derivatization of this compound.

Green Chemistry ApproachApplication to this compound
Catalysis Development of recyclable selenium catalysts for various transformations.
Alternative Solvents Use of water, ionic liquids, or bio-based solvents to replace hazardous organic solvents.
Energy Efficiency Application of microwave and ultrasound irradiation to reduce reaction times and energy use.
Mechanochemistry Solvent-free or low-solvent synthesis and derivatization.

Development of High-Throughput Screening Methods for Reaction Discovery

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput screening (HTS) techniques. youtube.comalfachemic.com This approach involves the rapid, parallel execution and analysis of a large number of reactions, allowing for the efficient exploration of vast reaction parameter spaces.

For this compound, HTS could be employed to discover novel catalysts for its transformation. iitm.ac.in By screening large libraries of potential catalysts (e.g., transition metal complexes with diverse ligands, or various organocatalysts), new and unexpected reactivity patterns could be identified. This is particularly relevant for developing the asymmetric, photocatalytic, and electrocatalytic reactions discussed in the preceding sections.

HTS can also be used for the rapid optimization of reaction conditions . rsc.org Parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry can be systematically varied in a multi-well plate format, with the outcomes analyzed using rapid analytical techniques like mass spectrometry or spectroscopy. This data-rich approach can lead to the identification of optimal reaction conditions in a fraction of the time required by traditional one-at-a-time experimentation.

The integration of automated synthesis platforms with HTS workflows represents a frontier in chemical research. sigmaaldrich.comnih.govnih.gov Such automated systems can perform the entire process of reaction setup, execution, workup, and analysis with minimal human intervention, enabling the exploration of chemical reactivity on an unprecedented scale. The application of these technologies to the chemistry of this compound could lead to the rapid discovery of novel derivatives with valuable properties.

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